Octafluoroadipamide

Vue d'ensemble

Description

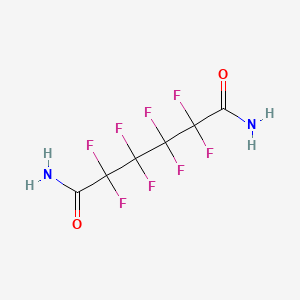

Octafluoroadipamide: is a fluorinated organic compound with the molecular formula C₆H₄F₈N₂O₂ . It is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. The compound is primarily used in specialized industrial applications and scientific research due to its distinctive characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octafluoroadipamide can be synthesized through the reaction of octafluoroadipic acid with ammonia or ammonium hydroxide . The reaction typically occurs under controlled conditions, including a temperature range of 240-242°C and a pressure that ensures the complete conversion of the acid to the amide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process includes the purification of octafluoroadipic acid, followed by its reaction with ammonia in a reactor designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Analyse Des Réactions Chimiques

Polymerization Reactions

Octafluoroadipamide serves as a monomer in the synthesis of high-performance polyamides. Its reaction with diamines under controlled conditions produces thermally stable polymers:

Example Reaction with Hexamethylene Diamine

Reactants :

- This compound

- Hexamethylene diamine

Conditions :

- Temperature: 210–215°C

- Atmosphere: Dry, deoxygenated nitrogen

- Pressure: Reduced to 1–2 mm Hg

Outcome :

- Formation of polymeric hexamethylene this compound, insoluble in common organic solvents but soluble in hot dimethylformamide .

- Melting point: 210–215°C .

| Parameter | Value |

|---|---|

| Reaction Temperature | 210–215°C |

| Pressure | 1–2 mm Hg |

| Solubility (Product) | Insoluble in common solvents |

| Melting Point (Product) | 210–215°C |

Degradation via Reductive Defluorination

Under UV irradiation in the presence of sulfite, this compound undergoes reductive defluorination, a critical pathway for environmental remediation of per- and polyfluoroalkyl substances (PFAS) .

Key Findings :

- Defluorination Efficiency : Up to 50% defluorination observed under alkaline conditions (pH 9.5–12) with 10 mM Na₂SO₃ .

- Mechanism : Hydrated electrons (eₐq⁻) attack C–F bonds, leading to sequential fluorine removal.

| Condition | Defluorination (%) |

|---|---|

| pH 9.5, 10 mM Na₂SO₃ | 30–40 |

| pH 12, 10 mM Na₂SO₃ | 40–50 |

| Without Na₂SO₃ | <10 |

Thermal Decomposition

At temperatures exceeding 240°C, this compound decomposes, releasing toxic fluorinated byproducts:

Decomposition Products :

Comparative Reactivity with Analogues

This compound’s reactivity differs from less-fluorinated analogues due to stronger C–F bonds:

| Compound | Thermal Stability | Defluorination Rate |

|---|---|---|

| This compound | High | Slow |

| Hexafluoroadipamide | Moderate | Moderate |

| Tetrafluoroadipamide | Low | Fast |

Environmental and Biological Interactions

- Protein Binding : High affinity for serum proteins, influencing bioavailability .

- Metabolic Persistence : Limited biotransformation in biological systems, contributing to bioaccumulation .

Critical Data Gaps and Future Research

Applications De Recherche Scientifique

Chemical Research Applications

Synthesis of Fluorinated Compounds

Octafluoroadipamide is utilized as a precursor in the synthesis of other fluorinated compounds. Its high stability and reactivity make it valuable for developing materials with unique properties, such as enhanced thermal and chemical resistance.

Reactivity Studies

The compound undergoes several types of chemical reactions:

- Oxidation : Can produce various fluorinated derivatives.

- Reduction : Converts into less fluorinated amides or amines.

- Substitution : The fluorine atoms can be replaced with other functional groups under specific conditions.

These reactions are significant for creating new materials in both academic and industrial settings.

Biological Research Applications

Drug Delivery Systems

In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with biomolecules enhances its effectiveness in transporting drugs within biological systems.

Toxicological Studies

Recent studies have employed zebrafish models to evaluate the developmental toxicity of this compound. This research indicates that exposure to this compound can lead to adverse developmental effects, highlighting the importance of understanding its toxicological profile .

Industrial Applications

High-Performance Polymers

this compound is used in the production of high-performance polymers and coatings. These materials are characterized by exceptional thermal stability and resistance to chemical degradation, making them suitable for extreme conditions often encountered in industrial applications.

Zebrafish Developmental Toxicity Study

A study conducted on zebrafish embryos assessed the developmental toxicity of this compound. The findings revealed significant neurodevelopmental impacts, suggesting that structural features of the compound contribute to its toxicity profile. The study utilized a medium-throughput screening approach to evaluate a range of perfluoroalkyl substances (PFAS), including this compound, indicating its relevance in environmental toxicology .

In Vitro Toxicokinetic Evaluations

Another research effort focused on the toxicokinetics of various PFAS compounds, including this compound. The study aimed to derive bioactivity estimates using human cell-based models, providing insights into the compound's potential hazards and risks associated with human exposure. This approach emphasizes the need for detailed evaluations of PFAS compounds within human health contexts .

Mécanisme D'action

The mechanism by which octafluoroadipamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms in the compound enhance its ability to form stable complexes with other molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- Hexafluoroadipamide

- Tetrafluoroadipamide

- Perfluoroadipamide

Uniqueness: Octafluoroadipamide is unique due to its high degree of fluorination, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring extreme conditions .

Activité Biologique

Octafluoroadipamide (OFA) is a perfluorinated compound that has drawn attention due to its unique chemical properties and potential biological effects. As a member of the per- and polyfluoroalkyl substances (PFAS) family, OFA is characterized by its fully fluorinated carbon chain, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic behavior, and potential health implications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CFNO

- Molecular Weight : 292.06 g/mol

The compound's fully fluorinated structure contributes to its hydrophobicity and resistance to degradation, which are common characteristics of PFAS compounds.

Biological Activity Overview

Research on the biological activity of this compound is limited but growing. The following sections summarize key findings regarding its toxicity, metabolic pathways, and environmental interactions.

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. Notable findings include:

- Cell Viability : Studies using cell lines have shown that OFA can reduce cell viability at high concentrations, suggesting cytotoxic effects. For instance, exposure to 100 µM OFA resulted in approximately 50% cell death in MCF-7 cells after 24 hours .

- Oxidative Stress : this compound has been associated with increased oxidative stress markers in exposed cells. The Nrf2 pathway, a critical regulator of antioxidant responses, was activated upon exposure to OFA, indicating a potential mechanism for its toxic effects .

Metabolic Pathways

The metabolic behavior of this compound has been examined in various studies:

- Absorption and Distribution : Preliminary studies suggest that OFA is highly protein-bound in plasma, with binding affinity values indicating significant interactions with serum proteins . This property may influence its bioavailability and distribution within biological systems.

- Biotransformation : Research indicates that this compound undergoes limited biotransformation, which could contribute to its persistence in the environment and within biological systems .

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Zebrafish Developmental Toxicity : A study investigating developmental toxicity in zebrafish embryos found that exposure to this compound resulted in significant developmental delays and morphological abnormalities. The study highlighted potential neurodevelopmental impacts linked to PFAS exposure .

- Liver Injury Models : In animal models simulating liver injury, this compound exposure was correlated with increased liver enzyme levels, suggesting hepatotoxic effects. These findings align with broader concerns regarding PFAS-related liver toxicity .

Table 1: Summary of Toxicity Findings for this compound

| Study Type | Concentration (µM) | Cell Line/Model | Key Findings |

|---|---|---|---|

| Cell Viability | 100 | MCF-7 | ~50% cell death after 24 hours |

| Oxidative Stress | Varies | HepG2 | Increased Nrf2 activation |

| Developmental Toxicity | 10-100 | Zebrafish embryos | Morphological abnormalities observed |

| Hepatotoxicity | 50 | Rat liver model | Elevated liver enzymes |

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURUIRNGAQISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310730 | |

| Record name | Octafluoroadipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-66-8 | |

| Record name | 355-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octafluoroadipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.